Cas no 1146-39-0 (1-Nitro-4-(phenylsulfonyl)benzene)
1-Nitro-4-(phenylsulfonyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Nitro-4-(phenylsulfonyl)benzene
- p-Nitrophenyl Phenyl Sulfone
- 4-Nitrodiphenyl sulphone
- 4-Nitrophenylsulphonylbenzene~Phenyl 4-nitrophenyl sulphone
- 1-(benzenesulfonyl)-4-nitrobenzene
- 1-benzenesulfonyl-4-nitro-benzene
- 4-Nitrodiphenyl sulfone
- 4-Nitro-diphenylsulfon
- 4-NITROPHENYL PHENYL SULFONE
- 4-Nitro-sulfobenzid
- AKOS001703348
- SCHEMBL3895943
- SR-01000513195-1
- 1-(benzenesulfonyl)-4-nitro-benzene
- CS-0321291
- SR-01000513195
- 1-Nitro-4-(phenylsulfonyl)benzene #
- NSC-87340
- AS-62936
- 4-Nitrodiphenylsulfone
- OECHJYYZMSUILG-UHFFFAOYSA-N
- NSC 87340
- Benzene, 1-nitro-4-(phenylsulfonyl)-
- MFCD00043616
- NSC87340
- DTXSID60150792
- BAA14639
- FT-0619231
- 1146-39-0
- ?4-NITRODIPHENYL SULFONE
- STK753333
-
- MDL: MFCD00043616
- Inchi: 1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H
- InChI Key: OECHJYYZMSUILG-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C1C=CC(=CC=1)[N+](=O)[O-])(=O)=O
- BRN: 2055217
Computed Properties
- Exact Mass: 263.02500
- Monoisotopic Mass: 263.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 88.3A^2
Experimental Properties
- Color/Form: solid
- Density: 1.388
- Melting Point: 141-142°C
- Boiling Point: 461.5°C at 760 mmHg
- Flash Point: 232.9°C
- Refractive Index: 1.616
- PSA: 88.34000
- LogP: 4.03160
- Solubility: Insoluble
1-Nitro-4-(phenylsulfonyl)benzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Nitro-4-(phenylsulfonyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226457-5g |
1-Nitro-4-(phenylsulfonyl)benzene |
1146-39-0 | 95% | 5g |
£57.00 | 2022-02-28 | |
| Fluorochem | 226457-25g |
1-Nitro-4-(phenylsulfonyl)benzene |
1146-39-0 | 95% | 25g |
£225.00 | 2022-02-28 | |
| TRC | N503443-50mg |
1-Nitro-4-(phenylsulfonyl)benzene |
1146-39-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N503443-100mg |
1-Nitro-4-(phenylsulfonyl)benzene |
1146-39-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N503443-500mg |
1-Nitro-4-(phenylsulfonyl)benzene |
1146-39-0 | 500mg |
$ 80.00 | 2022-06-03 | ||
| Alichem | A019087815-100g |
1-Nitro-4-(phenylsulfonyl)benzene |
1146-39-0 | 98% | 100g |
$681.00 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ZI697-5g |
4-Nitrodiphenyl sulfone |
1146-39-0 | 98% | 5g |
¥1564.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ZI697-1g |
4-Nitrodiphenyl sulfone |
1146-39-0 | 98% | 1g |
¥341.0 | 2022-02-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09070-5g |
4-Nitrodiphenyl sulfone, 98% |
1146-39-0 | 98% | 5g |
¥1611.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09070-25g |
4-Nitrodiphenyl sulfone, 98% |
1146-39-0 | 98% | 25g |
¥9098.00 | 2023-02-26 |
1-Nitro-4-(phenylsulfonyl)benzene Suppliers
1-Nitro-4-(phenylsulfonyl)benzene Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-Nitro-4-(phenylsulfonyl)benzene
Introduction to 1-Nitro-4-(phenylsulfonyl)benzene (CAS No. 1146-39-0)
1-Nitro-4-(phenylsulfonyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 1146-39-0, is a significant organic compound with a well-defined molecular structure and diverse applications in chemical synthesis and pharmaceutical research. This compound belongs to the class of nitroaromatic and sulfonated aromatic compounds, which have garnered considerable attention in the scientific community due to their unique reactivity and potential utility in drug development.
The molecular formula of 1-Nitro-4-(phenylsulfonyl)benzene is C₈H₆NO₄S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of both a nitro group (-NO₂) and a phenylsulfonyl group (-SO₂C₆H₅) imparts distinct chemical properties to the molecule, making it a versatile intermediate in organic synthesis. The nitro group is known for its electron-withdrawing nature, which influences the electronic distribution across the aromatic ring, while the phenylsulfonyl group contributes to the compound's solubility and stability in various solvents.
In recent years, 1-Nitro-4-(phenylsulfonyl)benzene has been explored in several cutting-edge research areas within pharmaceutical chemistry. One of the most notable applications is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, demonstrating promise in preclinical studies.
The reactivity of 1-Nitro-4-(phenylsulfonyl)benzene makes it a valuable building block in medicinal chemistry. The nitro group can be reduced to an amine or converted into other functional groups, such as hydroxyl or carboxylic acids, through selective reactions. Similarly, the phenylsulfonyl group can undergo nucleophilic substitution or elimination reactions, allowing for further functionalization. These attributes have enabled chemists to design complex molecules with tailored biological activities.
Recent advancements in computational chemistry have also highlighted the importance of 1-Nitro-4-(phenylsulfonyl)benzene in drug discovery. Molecular modeling studies have demonstrated that this compound can interact with specific biological targets by forming hydrogen bonds and hydrophobic interactions. Such insights are crucial for optimizing drug candidates and improving their efficacy. Additionally, high-throughput screening methods have been employed to identify new derivatives of this compound with enhanced pharmacological properties.
The synthesis of 1-Nitro-4-(phenylsulfonyl)benzene typically involves multi-step organic reactions starting from readily available aromatic precursors. A common synthetic route includes the nitration of benzene followed by sulfonation at the para position relative to the nitro group. This process requires careful control of reaction conditions to ensure high yield and purity. Modern synthetic techniques, such as catalytic methods and green chemistry approaches, have been adapted to improve the efficiency and sustainability of its production.
In industrial applications, 1-Nitro-4-(phenylsulfonyl)benzene serves as an intermediate in the manufacturing of dyes, pigments, and specialty chemicals. Its stability under various conditions makes it suitable for use in demanding chemical processes where thermal and chemical resistance are essential. Furthermore, its role in polymer chemistry has been explored, particularly in the development of high-performance materials that require specific functional groups for enhanced durability and functionality.
The environmental impact of 1-Nitro-4-(phenylsulfonyl)benzene has also been a subject of interest among researchers. While this compound is not classified as hazardous under standard regulatory frameworks, its degradation products must be carefully managed to prevent environmental contamination. Efforts are ongoing to develop eco-friendly synthetic routes that minimize waste generation and reduce the ecological footprint associated with its production.
Future research directions for 1-Nitro-4-(phenylsulfonyl)benzene may include exploring its potential in nanotechnology and materials science. The unique electronic properties of this compound could make it useful in designing organic semiconductors or sensors with high sensitivity and selectivity. Additionally, interdisciplinary studies combining organic chemistry with biochemistry may uncover new biological functions that could lead to innovative therapeutic strategies.
In conclusion,1-Nitro-4-(phenylsulfonyl)benzene (CAS No. 1146-39-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it a valuable tool in pharmaceutical research and industrial chemistry. As scientific understanding continues to evolve,1-Nitro-4-(phenylsulfonyl)benzene will undoubtedly play an increasingly important role in advancing chemical innovation and addressing global challenges.
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